molecular formula C14H25N3O4 B1353055 H-Leu-Ala-Pro-OH CAS No. 132548-09-5

H-Leu-Ala-Pro-OH

Cat. No.: B1353055
CAS No.: 132548-09-5
M. Wt: 299.37 g/mol
InChI Key: WSGXUIQTEZDVHJ-DCAQKATOSA-N
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Description

H-Leu-Ala-Pro-OH, also known as L-Leucyl-L-alanyl-L-proline, is a tripeptide composed of the amino acids leucine, alanine, and proline. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and applications in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Ala-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the C-terminal amino acid (proline) to a resin, followed by the deprotection and coupling of the subsequent amino acids (alanine and leucine) using reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) for protection and activation .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated SPPS systems, which enhance efficiency and scalability. These systems can handle large-scale synthesis by automating the repetitive steps of deprotection and coupling, thus reducing manual labor and increasing yield .

Chemical Reactions Analysis

Types of Reactions

H-Leu-Ala-Pro-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiol-containing peptides .

Mechanism of Action

The mechanism of action of H-Leu-Ala-Pro-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor signaling by binding to the receptor’s ligand-binding domain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Leu-Ala-Pro-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. The presence of proline, a cyclic amino acid, introduces a kink in the peptide chain, affecting its conformation and interactions with molecular targets .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4/c1-8(2)7-10(15)12(18)16-9(3)13(19)17-6-4-5-11(17)14(20)21/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGXUIQTEZDVHJ-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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